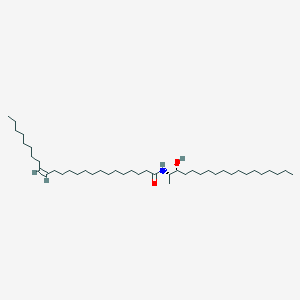

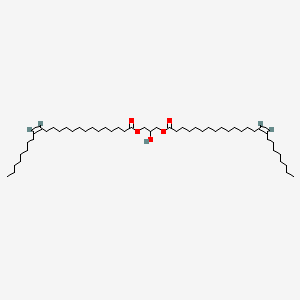

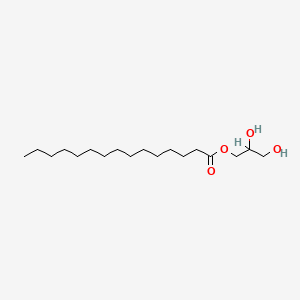

(15Z,15'Z)-15-tetracosenoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(15Z,15’Z)-15-tetracosenoic acid, 1,1’-(2-hydroxy-1,3-propanediyl) ester, also known as 15-tetracosenoic acid ester, is an important member of the fatty acid family. It is a major component of lipids and has numerous applications in medical, biological, and pharmaceutical research.

Applications De Recherche Scientifique

Selective Synthesis of (Z)-15-tetracosenic Acid

A study by Lin Jun outlines the selective synthesis of (Z)-15-tetracosenic acid from erucic acid through a series of chemical reactions including esterification, reduction, and bromination. This process yields a compound with cis-isomer content of 90%, indicating the potential for selective synthesis of specific fatty acid derivatives with desired configurations for various applications, including pharmaceutical activities (Lin, 2010).

Antiangiogenic Properties of Oxylipins

A study on the soft coral Sinularia numerosa identified a new oxylipin, which inhibited tube formation of EA.hy926 cells, indicating potential antiangiogenic properties. This research suggests that certain fatty acids and their derivatives can play a role in inhibiting angiogenesis, which is crucial in the context of cancer research and therapy (Yamashita et al., 2009).

Filarial Topoisomerase II Inhibitor

Research conducted by Sivasamy et al. identified a novel inhibitor of filarial topoisomerase II from Micrococcus luteus B1252. Among the compounds identified, fatty acid ester derivatives, including (Z) 15-tetracosenoic acid, were suggested to be the active principle. This indicates the potential application of specific fatty acid derivatives in combating filarial infections (Sivasamy et al., 2011).

Fermentative Production of Polyesters

A comprehensive overview of the fermentative production of building blocks for the chemical synthesis of polyesters, including diols and hydroxy acids like lactic acid, is provided by Lee et al. This research highlights the application of fatty acids and their derivatives in the sustainable production of polyesters for various industrial applications (Lee et al., 2002).

Biodiesel Synthesis Catalysis

Chen et al. developed sulfonic acid-functionalized platelet SBA-15 materials as efficient catalysts for biodiesel synthesis through the esterification of long-chain carboxylic acids with methanol. This research illustrates the application of catalysts in enhancing the synthesis process of biodiesel from fatty acid derivatives (Chen et al., 2011).

Propriétés

IUPAC Name |

[2-hydroxy-3-[(Z)-tetracos-15-enoyl]oxypropyl] (Z)-tetracos-15-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H96O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-50(53)55-47-49(52)48-56-51(54)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,49,52H,3-16,21-48H2,1-2H3/b19-17-,20-18- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIPHBBXRGIBNW-CLFAGFIQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H96O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

789.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | DG(24:1n9/0:0/24:1n9) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0056267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

(15Z,15'Z)-15-tetracosenoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B3026008.png)

![N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide](/img/structure/B3026010.png)

![(5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)-5,8,11,14-eicosatetraenoic acid, 1,1'-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1,3-propanediyl] ester](/img/structure/B3026013.png)

![8-chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3026014.png)

![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B3026017.png)